molecular formula C10H11ClFN B13071452 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13071452
M. Wt: 199.65 g/mol
InChI Key: FIWFMFUPUPGJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural modifications, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-7-fluoroindole with 3,3-dimethyl-2-butanone under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .

Comparison with Similar Compounds

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

    7-fluoro-3,3-dimethylindoline: Similar in structure but lacks the chloro substituent.

    4-chloro-3,3-dimethylindoline: Similar in structure but lacks the fluoro substituent.

    3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both chloro and fluoro substituents.

The presence of both chloro and fluoro substituents in this compound may confer unique chemical and biological properties, making it distinct from its analogs .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

4-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

FIWFMFUPUPGJQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Cl)F)C

Origin of Product

United States

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